2-(4,4-Dimethylpyrrolidin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethylpyrrolidin-3-yl)phenol is a chemical compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . This compound features a phenol group attached to a pyrrolidine ring, which is further substituted with two methyl groups at the 4-position. The presence of both phenolic and pyrrolidinyl groups makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylpyrrolidin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the Petasis reaction, which is a multicomponent reaction between an aldehyde, an amine, and a boronic acid . This reaction is known for its mild conditions and high efficiency, making it suitable for the synthesis of alkylaminophenol compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylpyrrolidin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4,4-Dimethylpyrrolidin-3-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Phenol: A basic aromatic compound with a hydroxyl group, known for its antiseptic properties.
Alkylaminophenols: A class of compounds containing both amine and phenol groups, used in various medical applications.
Uniqueness
2-(4,4-Dimethylpyrrolidin-3-yl)phenol is unique due to the combination of its phenolic and pyrrolidinyl groups, which confer distinct chemical and biological properties. The presence of the dimethyl substitution on the pyrrolidine ring further enhances its steric and electronic characteristics, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(4,4-dimethylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-13-7-10(12)9-5-3-4-6-11(9)14/h3-6,10,13-14H,7-8H2,1-2H3 |
InChI Key |
AKJCTVXDOCNSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C2=CC=CC=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.